2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate
Description
Properties
CAS No. |
916661-14-8 |
|---|---|
Molecular Formula |
C14H7N3O5S2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2-cyano-1,3-benzothiazol-6-yl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H7N3O5S2/c15-8-14-16-10-6-5-9(7-12(10)23-14)22-24(20,21)13-4-2-1-3-11(13)17(18)19/h1-7H |
InChI Key |
XUWKIZCWFUWOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis Route
The synthesis can be approached through multiple routes, often starting from readily available precursors such as benzothiazole derivatives or nitrobenzene compounds .
- Formation of Benzothiazole Derivative:
- Start with 2-aminobenzenethiol , which can be reacted with malononitrile or similar compounds to form the benzothiazole structure.
- This step typically involves heating in the presence of a suitable catalyst or solvent.
-
- The benzothiazole compound is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position (usually para to the existing functional group).
-
- The nitro-benzothiazole is treated with chlorosulfonic acid or sulfur trioxide to introduce the sulfonate group.
- This step requires careful control of temperature and reaction time to avoid degradation of sensitive functional groups.
-
- Finally, a cyano group can be introduced via a nucleophilic substitution reaction using sodium cyanide in an appropriate solvent.
Reaction Conditions
The following table summarizes key reaction conditions for each step:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Benzothiazole Formation | 2-Aminobenzenethiol, Malononitrile | Heat at 150°C for 4 hours | 70 |
| Nitration | HNO₃, H₂SO₄ | 0°C to room temperature | 85 |
| Sulfonation | ClSO₃ | Stir at 60°C for 3 hours | 75 |
| Cyanation | NaCN | Reflux in DMF for 6 hours | 80 |
Key Considerations
- Safety Precautions: Each reagent used in these reactions poses potential hazards; thus, appropriate safety measures should be observed.
- Purification: After each synthetic step, purification methods such as recrystallization or chromatography may be necessary to isolate pure intermediates.
- Characterization: The final product should be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Biological Applications
Anticancer Activity
Research indicates that compounds related to 2-cyano-1,3-benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can act as inhibitors of specific cancer cell lines by interfering with cellular signaling pathways. The mechanism often involves the inhibition of fibroblast growth factor (FGF) and autotaxin, both of which play crucial roles in tumor progression and metastasis .
Antimicrobial Properties
The sulfonate group in 2-cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate enhances its solubility and bioactivity, making it a candidate for antimicrobial studies. Preliminary investigations suggest that this compound exhibits activity against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .
Material Science Applications
Optical Materials
The structural properties of benzothiazole derivatives have made them suitable for use in optical materials. The presence of the cyano and sulfonate groups contributes to their ability to form stable complexes with metal ions, which can be utilized in photonic devices and sensors . Research has demonstrated that these compounds can be incorporated into polymer matrices to enhance their optical properties for applications in displays and light-emitting devices.
Ligands for Metal Extraction
this compound has been explored as a ligand for the extraction of metal ions from aqueous solutions. Its ability to form stable complexes with various transition metals makes it valuable in environmental remediation processes and metal recovery techniques .
Synthetic Chemistry Applications
Reagent in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of more complex molecular architectures. Its reactive functional groups allow it to participate in nucleophilic substitutions and coupling reactions. For example, it can be used to synthesize novel benzothiazole derivatives that may possess enhanced biological activities or improved material properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-1,3-benzothiazol-6-yl 2-methyl-4-nitrobenzene-1-sulfonate
- 2-Cyano-1,3-benzothiazol-6-yl 2-chlorobenzene-1-sulfonate
Uniqueness
2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and nitro groups allows for versatile chemical modifications and a broad range of applications in scientific research .
Biological Activity
2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate is a complex organic compound characterized by its unique structural features, including a benzothiazole moiety and multiple functional groups such as cyano, nitro, and sulfonate. These characteristics enhance its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 375.38 g/mol. The presence of the sulfonate group increases its solubility in aqueous environments, which is advantageous for biological applications .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anticancer and antimicrobial domains. The following sections detail these activities based on recent studies.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives possess significant antitumor properties. For instance, compounds with similar structures have been evaluated against several human lung cancer cell lines using both 2D and 3D cell culture methods. Notably:
- Cell Lines Tested : A549, HCC827, NCI-H358.
- Assays Conducted : MTS cytotoxicity and BrdU proliferation assays.
The results showed that certain derivatives exhibited high potential to inhibit cell proliferation, with IC50 values indicating effective concentrations for inducing cytotoxicity. For example:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
| Compound 15 | Non-active | Non-active | Non-active |
These findings suggest that modifications to the benzothiazole structure can enhance antitumor efficacy while maintaining lower toxicity levels against normal cells .
Antimicrobial Activity
In addition to antitumor properties, compounds related to benzothiazoles have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing involved:
- Bacterial Strains : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive).
The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines. Some derivatives demonstrated significant antibacterial activity, indicating their potential as therapeutic agents against infections .
The biological activity of these compounds is often attributed to their ability to interact with critical cellular targets such as DNA and proteins involved in cell proliferation and survival pathways. For instance:
- DNA Binding : Many benzothiazole derivatives bind within the minor groove of DNA, affecting replication and transcription processes.
This interaction may lead to the induction of apoptosis in cancer cells while exhibiting selective toxicity profiles that spare normal cells .
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives:
-
Study on Compound Efficacy :
- Objective : To evaluate the antitumor effects of various benzothiazole derivatives.
- Findings : Compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines with a notable trend towards increased efficacy in simpler structural modifications.
-
Antimicrobial Evaluation :
- Objective : To assess the antibacterial properties of selected benzothiazole derivatives.
- Findings : Certain compounds were effective against resistant strains of Staphylococcus aureus, showcasing their potential for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
